

A Comparative Efficacy Analysis of MTHFD2 Inhibitors: DS18561882 versus LY345899

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two prominent inhibitors of methylenetetrahydrofolate dehydrogenase (MTHFD), **DS18561882** and LY345899. The information presented is collated from preclinical studies to support research and development in oncology.

Introduction

Metabolic reprogramming is a hallmark of cancer, with the one-carbon (1C) metabolic pathway being a critical engine for nucleotide synthesis and redox homeostasis, fueling rapid cancer cell proliferation. A key enzyme in this pathway, the mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), is highly expressed in various cancers while being largely absent in healthy adult tissues, making it an attractive therapeutic target. This guide focuses on a comparative analysis of two MTHFD2 inhibitors, **DS18561882** and LY345899, presenting their efficacy based on available preclinical data.

Quantitative Data Summary

The following tables summarize the key quantitative data for **DS18561882** and LY345899, providing a direct comparison of their in vitro and in vivo activities.

Table 1: In Vitro Enzymatic Inhibition



Compound	Target(s)	IC50 (nM)	Selectivity (MTHFD1/MTHFD2)
DS18561882	MTHFD2, MTHFD1	6.3, 570[1]	~90-fold for MTHFD2
LY345899	MTHFD1, MTHFD2	96, 663[2]	~0.14-fold (more potent for MTHFD1)

Table 2: Cellular Activity

Compound	Cell Line	Assay Type	GI50 (nM)
DS18561882	MDA-MB-231 (Breast Cancer)	Proliferation Assay	140[1][3]
LY345899	Data Not Available	-	-

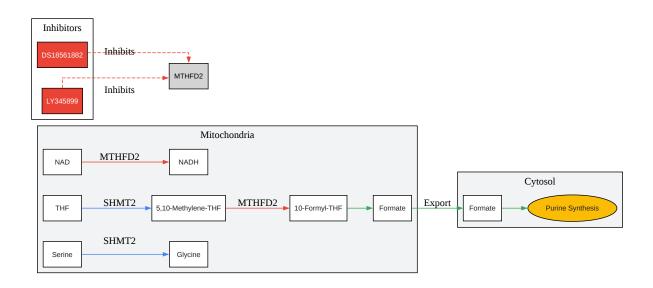
Table 3: In Vivo Efficacy in Xenograft Models

Compound	Cancer Type	Xenograft Model	Dosing Regimen	Key Findings
DS18561882	Breast Cancer	MDA-MB-231	300 mg/kg, oral, twice daily	Significant tumor growth inhibition. [1]
LY345899	Colorectal Cancer	Patient-Derived Xenograft (PDX)	10 mg/kg	Reduced tumor growth.

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the MTHFD2 signaling pathway and the general workflows for the key experiments cited in this guide.

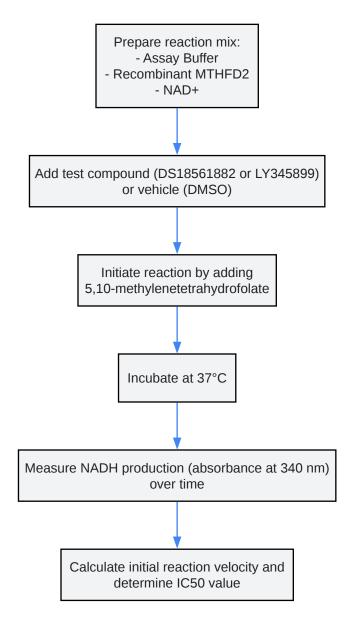




Click to download full resolution via product page

MTHFD2 Signaling Pathway and Inhibition.

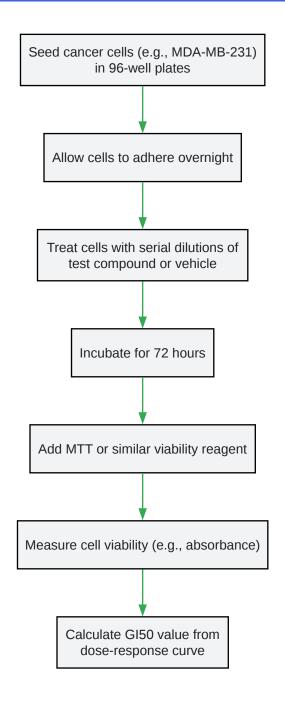




Click to download full resolution via product page

General Workflow for MTHFD2 Enzymatic Assay.

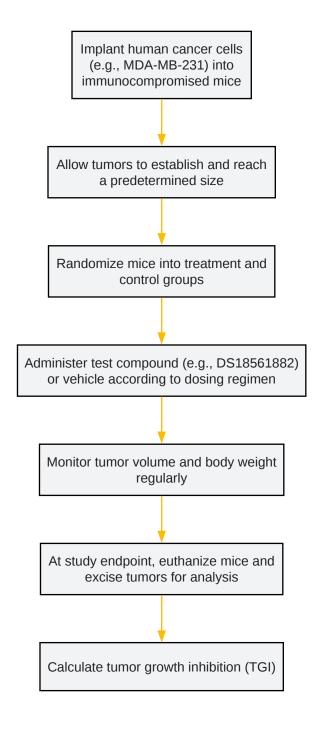




Click to download full resolution via product page

General Workflow for Cell Viability Assay.





Click to download full resolution via product page

General Workflow for In Vivo Xenograft Model Study.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.



MTHFD2 Enzymatic Assay

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of MTHFD2.

- Reagents and Materials:
 - Recombinant human MTHFD2 enzyme
 - Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)
 - 5,10-methylenetetrahydrofolate (substrate)
 - NAD+ (cofactor)
 - Test compounds (DS18561882, LY345899) dissolved in DMSO
 - 96-well microplate
 - Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- A reaction mixture containing assay buffer, recombinant MTHFD2 enzyme, and NAD+ is prepared.
- The test compound at various concentrations or DMSO (vehicle control) is added to the wells of the microplate.
- The reaction is initiated by the addition of the substrate, 5,10-methylenetetrahydrofolate.
- The plate is incubated at 37°C.
- The production of NADH is monitored by measuring the increase in absorbance at 340 nm over a set period.
- The initial reaction velocities are calculated, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.



Cell Viability (Proliferation) Assay

This cell-based assay determines the effect of a compound on the proliferation and viability of cancer cells.

- Reagents and Materials:
 - Human cancer cell line (e.g., MDA-MB-231)
 - Complete cell culture medium (e.g., DMEM with 10% FBS)
 - Test compounds dissolved in DMSO
 - Cell viability reagent (e.g., MTT, CellTiter-Glo®)
 - 96-well cell culture plates
 - Plate reader (spectrophotometer or luminometer)

Procedure:

- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- The culture medium is replaced with fresh medium containing serial dilutions of the test compound or DMSO as a vehicle control.
- The plates are incubated for a specified period, typically 72 hours.
- The cell viability reagent is added to each well according to the manufacturer's instructions.
- After a further incubation period, the absorbance or luminescence is measured using a plate reader.
- The half-maximal growth inhibition (GI50) is calculated from the resulting dose-response curve.



In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

- Materials and Methods:
 - Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
 - Human cancer cells (e.g., MDA-MB-231) or patient-derived tumor fragments
 - Matrigel (optional, to support tumor engraftment)
 - Test compound formulated for in vivo administration
 - Vehicle control
 - Calipers for tumor measurement
- Procedure:
 - Human cancer cells are suspended in an appropriate medium, with or without Matrigel, and subcutaneously or orthotopically implanted into the mice.[4] For patient-derived xenografts (PDX), small tumor fragments are implanted.[5][6][7][8]
 - Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
 - Mice are then randomized into treatment and control groups.
 - The test compound or vehicle is administered according to a predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).
 - Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2. Body weight is also monitored as an indicator of toxicity.
 - At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).



• Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. Preparation and application of patient-derived xenograft mice model of colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 7. [PDF] Preparation and application of patient-derived xenograft mice model of colorectal cancer | Semantic Scholar [semanticscholar.org]
- 8. Patient-derived xenograft model in colorectal cancer basic and translational research PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis of MTHFD2 Inhibitors: DS18561882 versus LY345899]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8095293#comparing-ds18561882-and-ly345899-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com